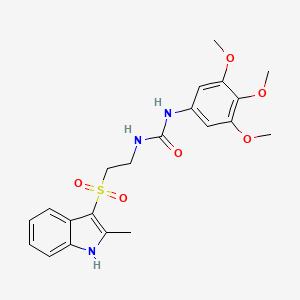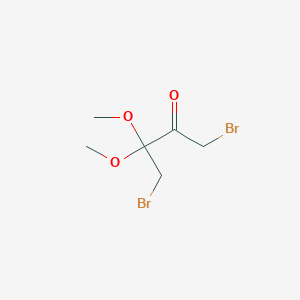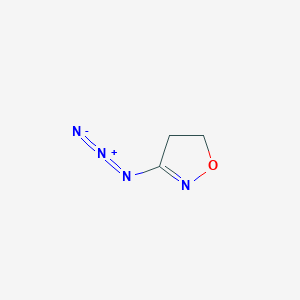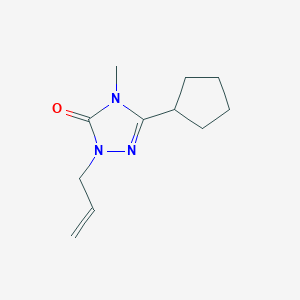
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of related sulfonylurea compounds and their chemical properties. For example, studies on the novel synthesis of anti-inflammatory agents highlight the process of creating sulfonylurea derivatives with potential therapeutic applications (Urban et al., 2003). Similarly, the degradation of sulfosulfuron, a related sulfonylurea herbicide, under various abiotic factors indicates the environmental stability and breakdown pathways of these compounds (Saha & Kulshrestha, 2002).
Biological Activities and Applications
Antitumor Activity : A compound structurally similar to the one was synthesized and evaluated for its antitumor activities. This research indicates the potential of sulfonylurea derivatives in medicinal chemistry and oncology (Hu et al., 2018).
Herbicide Degradation : The environmental degradation pathways of sulfonylurea herbicides, including their microbial transformation, have been studied to understand their persistence and breakdown in agricultural settings (Sharma, Banerjee, & Choudhury, 2012).
Chemical Synthesis Catalysts : Research into the synthesis and characterization of novel organo solid acids with urea moiety showcases the use of sulfonylurea derivatives as catalysts in chemical synthesis, highlighting their versatility in green chemistry applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Properties
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-13-20(15-7-5-6-8-16(15)23-13)31(26,27)10-9-22-21(25)24-14-11-17(28-2)19(30-4)18(12-14)29-3/h5-8,11-12,23H,9-10H2,1-4H3,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJCMWHZERTHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)





![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)
![2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2517503.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)

